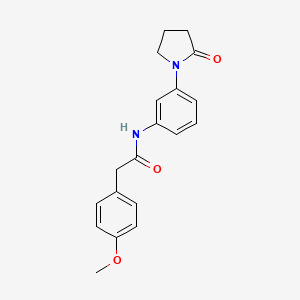

2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Description

2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a methoxyphenyl group at the 4-position of the benzene ring and a 2-oxopyrrolidin-1-yl substituent on the aniline nitrogen (Fig. 1). The compound’s structure combines a lipophilic methoxy group with a polar pyrrolidinone moiety, which may influence its pharmacokinetic properties, including blood-brain barrier (BBB) permeability .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)12-18(22)20-15-4-2-5-16(13-15)21-11-3-6-19(21)23/h2,4-5,7-10,13H,3,6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFFVDUGXOOZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and pyrrolidinyl components. One common synthetic route includes the following steps:

Preparation of 4-Methoxyphenyl Acetamide: : This involves the acetylation of 4-methoxyphenol using acetic anhydride in the presence of a base such as pyridine.

Synthesis of 3-(2-Oxopyrrolidin-1-yl)phenylamine: : This can be achieved by reacting 3-nitrophenylamine with γ-butyrolactone in the presence of a reducing agent to form the corresponding amine.

Coupling Reaction: : The final step involves the coupling of the 4-methoxyphenyl acetamide with the 3-(2-oxopyrrolidin-1-yl)phenylamine using a coupling reagent such as DCC (Dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed on the phenyl rings, potentially introducing hydroxyl groups.

Reduction: : Reduction reactions can be applied to the nitro group in the synthesis process, converting it to an amine.

Substitution: : Substitution reactions can occur at the methoxy group or the amide nitrogen, introducing different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include hydroxylated phenyl derivatives, reduced amine derivatives, and various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology

In biological research, 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.

Medicine

In medicine, this compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Its unique structure may allow it to interact with biological targets in a novel way.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 2: Bioactivity of Selected Acetamide Derivatives

Substituent Effects on Physicochemical Properties

- Methoxyphenyl vs. Dichlorophenyl : N-Substituted 2-arylacetamides with dichlorophenyl groups (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide) exhibit higher lipophilicity compared to methoxyphenyl derivatives, affecting solubility and membrane penetration .

- Pyrrolidinone vs.

Biological Activity

2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylacetamides, characterized by an acetamide functional group attached to a phenyl ring. Its structure can be represented as follows:

This compound exhibits significant lipophilicity, which is crucial for its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that compounds within the phenoxy-N-arylacetamide scaffold, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Studies have shown that similar compounds demonstrate antimicrobial properties against various bacterial strains. The presence of the methoxy group enhances the lipophilicity and membrane permeability, contributing to its efficacy against pathogens .

- Anti-diabetic Effects : The compound has been investigated for its potential in managing diabetes. Mechanistic studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels .

- Anti-inflammatory Properties : Evidence suggests that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction, although further research is needed to establish definitive effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, such as factor Xa, which is crucial for blood coagulation .

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and metabolism .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study demonstrated that the compound inhibited growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.

- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a statistically significant reduction in fasting blood glucose levels compared to the control group .

- Cancer Cell Studies : Research involving various cancer cell lines indicated that treatment with the compound led to increased apoptosis markers and reduced cell viability, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.